molecular formula C18H25NO3 B11038674 Ethyl 1-(2-phenylbutanoyl)piperidine-3-carboxylate

Ethyl 1-(2-phenylbutanoyl)piperidine-3-carboxylate

Cat. No.: B11038674
M. Wt: 303.4 g/mol
InChI Key: BTVNYNOTJHDXSS-UHFFFAOYSA-N
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Description

Ethyl 1-(2-phenylbutanoyl)piperidine-3-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with an ethyl ester group at the 3-position and a 2-phenylbutanoyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-phenylbutanoyl)piperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 2-Phenylbutanoyl Group: This step involves the acylation of the piperidine ring using 2-phenylbutanoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxyl group at the 3-position of the piperidine ring using ethanol and a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 1-(2-phenylbutanoyl)piperidine-3-carboxylate can undergo oxidation reactions, particularly at the phenyl and butanoyl groups, leading to the formation of corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and acyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Phenylbutanoic acid, piperidine-3-carboxylic acid.

    Reduction: 2-phenylbutanol, piperidine-3-methanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(2-phenylbutanoyl)piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which Ethyl 1-(2-phenylbutanoyl)piperidine-3-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(2-phenylbutanoyl)piperidine-3-carboxylate can be compared with other piperidine derivatives such as:

    Ethyl 1-(2-phenylacetyl)piperidine-3-carboxylate: Similar structure but with a phenylacetyl group instead of a phenylbutanoyl group.

    Ethyl 1-(2-phenylpropionyl)piperidine-3-carboxylate: Contains a phenylpropionyl group, differing in the length of the carbon chain.

    Ethyl 1-(2-phenylvaleryl)piperidine-3-carboxylate: Features a phenylvaleryl group, with a longer carbon chain compared to the phenylbutanoyl group.

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

ethyl 1-(2-phenylbutanoyl)piperidine-3-carboxylate

InChI

InChI=1S/C18H25NO3/c1-3-16(14-9-6-5-7-10-14)17(20)19-12-8-11-15(13-19)18(21)22-4-2/h5-7,9-10,15-16H,3-4,8,11-13H2,1-2H3

InChI Key

BTVNYNOTJHDXSS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCCC(C2)C(=O)OCC

Origin of Product

United States

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